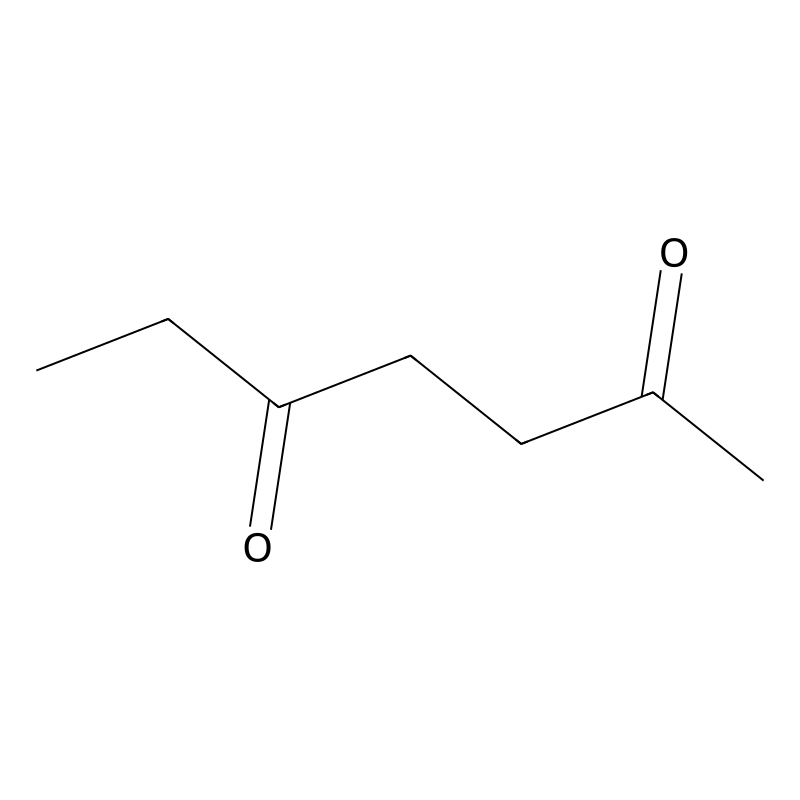2,5-Heptanedione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolite of n-Heptane:
- n-Heptane is a solvent used in various industrial processes. Inhalation exposure to n-heptane can cause neurotoxicity, and studies have identified 2,5-heptanedione as a potential metabolite contributing to this effect Source: [Provisional Peer-Reviewed Toxicity Values for n-Heptane (CASRN 142-82-5): ].
- Research suggests that 2,5-heptanedione reacts with primary amino groups in neurofilament proteins, forming pyrroles, which might play a role in the development of peripheral neuropathy Source: [Comparative estimation of the neurotoxic risks of N-hexane and N-heptane in rats and humans based on the formation of the metabolites 2,5-hexanedione and 2,5-heptanedione: )].
Reference compound in studies of other diketones:
2,5-Heptanedione is a colorless liquid that exhibits a distinct odor. As a diketone, it possesses two ketone functional groups, which significantly influence its chemical reactivity and properties. Its structure allows for various chemical transformations, making it a versatile compound in organic chemistry .
One of the notable reactions involving 2,5-heptanedione is the intramolecular aldol condensation. When treated with a base such as sodium hydroxide, it can undergo cyclization to form cyclic enones. This reaction typically yields a mixture of products, predominantly favoring one enone due to stability considerations . The reaction mechanism involves the formation of an enolate ion that then attacks another carbonyl carbon within the same molecule.
Example Reaction:
Research indicates that 2,5-heptanedione exhibits biological activity that can affect neural function. For instance, it has been linked to neurotoxic effects similar to those observed with n-hexane exposure. Studies suggest that it may induce polyneuropathy and other neurological disorders due to its structural similarity to other neurotoxic compounds .
Several methods exist for synthesizing 2,5-heptanedione:
- Aldol Condensation: Starting from simpler ketones or aldehydes through aldol condensation reactions.
- Oxidation of Alcohols: Secondary alcohols can be oxidized to yield diketones.
- Rearrangement Reactions: Certain rearrangements can lead to the formation of 2,5-heptanedione from other carbonyl compounds.
These methods leverage the reactivity of carbonyl groups to construct the desired diketone structure.
2,5-Heptanedione finds applications in various fields:
- Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
- Flavoring Agents: Its unique odor makes it suitable for use in flavoring and fragrance formulations.
- Pharmaceuticals: Potential precursor in pharmaceutical synthesis due to its biological activity.
Interaction studies involving 2,5-heptanedione often focus on its reactivity with nucleophiles and electrophiles in organic synthesis. For example:
- Reaction with Ethanolamine: Forms pyrrole derivatives through nucleophilic addition reactions.
- Polymerization Studies: Investigated for its potential role in forming polymeric materials due to its reactive carbonyl groups.
These interactions highlight the compound's versatility in chemical synthesis and material science.
2,5-Heptanedione shares structural similarities with other diketones but has unique properties that distinguish it:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Pentanedione | C₅H₈O₂ | Shorter chain; more acidic α-hydrogens |
| 3-Pentanedione | C₅H₈O₂ | Different positioning of carbonyl groups |
| 2,6-Heptanedione | C₇H₁₂O₂ | Different positioning leading to different products in reactions |
| 2,5-Hexanedione | C₆H₁₀O₂ | Similar structure but shorter chain; different biological effects |
Uniqueness of 2,5-Heptanedione
The positioning of its carbonyl groups allows for specific intramolecular reactions that are not possible with other diketones. Its ability to form stable cyclic products through aldol condensation sets it apart from similar compounds.








